molecular formula C10H12ClN3O2 B1396008 2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride CAS No. 1332530-87-6

2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride

Cat. No.: B1396008
CAS No.: 1332530-87-6
M. Wt: 241.67 g/mol
InChI Key: WNZHUMCMFNYBFN-UHFFFAOYSA-N
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Description

2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride is a chemical compound with the molecular formula C10H12O2N3Cl1. It is a derivative of imidazo[1,2-a]pyrimidine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate imidazo[1,2-a]pyrimidine derivative and butanoic acid.

  • Reaction Conditions: The reaction is usually carried out under acidic conditions, often using hydrochloric acid as a catalyst.

  • Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for treating various diseases.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride

  • 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine hydrochloride

  • 2-(7-Methylene-7,8-dihydroimidazo[1,2-a]pyrimidin-2-yl)acetic acid hydrochloride

Uniqueness: 2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride is unique due to its specific structural features and the resulting biological activities. Its distinct chemical properties make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-imidazo[1,2-a]pyrimidin-2-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c1-2-7(9(14)15)8-6-13-5-3-4-11-10(13)12-8;/h3-7H,2H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZHUMCMFNYBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN2C=CC=NC2=N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332530-87-6
Record name Imidazo[1,2-a]pyrimidine-2-acetic acid, α-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332530-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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